molecular formula C7H14O B3058898 4,4-Dimethylpentanal CAS No. 926-36-3

4,4-Dimethylpentanal

Cat. No.: B3058898
CAS No.: 926-36-3
M. Wt: 114.19 g/mol
InChI Key: DZWACSVTJIDBDB-UHFFFAOYSA-N
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Description

4,4-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. The structure of this compound includes a pentanal backbone with two methyl groups attached to the fourth carbon atom, making it a branched aldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpentanal can be synthesized through various organic reactions. One common method involves the oxidation of 4,4-dimethylpentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydroformylation of 3,3-dimethyl-1-butene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpentanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophilic Addition: Grignard reagents (RMgX), hydride reagents (NaBH4, LiAlH4)

Major Products Formed

Scientific Research Applications

4,4-Dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other aldehydes, alcohols, and acids.

    Biology: It serves as a model compound in studies of aldehyde reactivity and metabolism.

    Medicine: Research on aldehydes like this compound contributes to understanding the role of aldehydes in biological systems and their potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpentanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its role in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

    Pentanal: A straight-chain aldehyde with the formula C5H10O.

    3,3-Dimethylbutanal: A branched aldehyde with the formula C6H12O.

    2,2-Dimethylpropanal: Another branched aldehyde with the formula C5H10O.

Uniqueness

4,4-Dimethylpentanal is unique due to its specific branching at the fourth carbon, which influences its reactivity and physical properties. This branching can affect the compound’s boiling point, solubility, and reactivity compared to its straight-chain and differently branched counterparts .

Properties

IUPAC Name

4,4-dimethylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWACSVTJIDBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453698
Record name 4,4-dimethylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-36-3
Record name 4,4-dimethylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpentanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 4,4-dimethyl-pent-2-yn-1-ol (3.1 g, 27.6 mmol) in ethanol (30 ml) is added 10% palladium on carbon (0.3 g). The mixture is stirred under an atmosphere of hydrogen for 16 h. The reaction mixture is filtered through a pad of celite and the celite bed is washed with methanol (10 ml). The filtrate thus obtained is concentrated and the crude product is purified by column chromatography (5-10% ethyl acetate/hexane) to afford 4,4-dimethyl-pentan-1-ol and 4,4-dimethyl-pentan-1-al. To a stirred solution of 4,4-dimethyl-pentan-1-al (0.85 g, 7.45 mmol) in methanol (12 ml) is added sodium borohydride (0.56 g, 14.9 mmol) at 0° C. The reaction mixture is stirred at RT for 1.5 h. On completion, the solvent is evaporated and then diluted with ethyl acetate (30 ml). The organic layer is washed with water (2×20 ml), brine (20 ml), dried over sodium sulfate and concentrated affording 4,4-dimethyl-pentan-1-ol (1.52 g, 13.1 mmol, 48%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4,4-Dimethylpentanal relevant in the context of enzyme research?

A: this compound serves as a model product in studying the mechanism of coenzyme B12-dependent enzymes like diol dehydratase and ethanolamine ammonia lyase. These enzymes catalyze the conversion of diols and amino alcohols to aldehydes, respectively. Researchers designed a model system using alkylcobaloximes [], mimicking the enzyme's active site, to study this complex reaction pathway.

Q2: How is this compound formed in these model systems?

A: The model system utilizes a specifically designed precursor molecule, 4,5-dihydroxy-2,2-dimethylpentyl(pyridine)cobaloxime [, ]. Upon thermolysis or photolysis, this compound undergoes a series of reactions, including a 1,5-H shift and radical formation, ultimately yielding this compound as a product []. This process mimics the proposed mechanism of the B12-dependent enzymes.

Q3: Besides enzymatic models, are there other catalytic pathways leading to this compound formation?

A: Yes, this compound is also the primary product in the hydroformylation of 3,3-dimethylbut-1-ene catalyzed by rhodium-based catalysts [, ]. This reaction, involving the addition of carbon monoxide and hydrogen to an olefin, is widely used in industry for aldehyde synthesis. Research shows that the use of bimetallic catalysts, specifically rhodium and manganese carbonyls, significantly enhances the rate of this compound production through a binuclear elimination mechanism [].

Q4: How do researchers monitor the formation of this compound in these reactions?

A: Various analytical techniques are employed to monitor the formation and quantify this compound. In the context of hydroformylation reactions, high-pressure in situ infrared spectroscopy (FTIR) is a valuable tool []. This technique allows for real-time monitoring of the reaction mixture, enabling researchers to identify and quantify reactants, intermediates, and products, including this compound.

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